molecular formula C19H18N4O3S B2868708 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 851132-09-7

2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2868708
CAS No.: 851132-09-7
M. Wt: 382.44
InChI Key: SSDPDACPXWARET-UHFFFAOYSA-N
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Description

This compound belongs to the imidazole-acetamide class, characterized by a thioether linkage between the imidazole ring and the acetamide backbone. The 3,5-dimethylphenyl substituent on the imidazole nitrogen enhances lipophilicity and steric bulk, while the 4-nitrophenyl group on the acetamide nitrogen introduces strong electron-withdrawing properties, which may influence biological activity and molecular interactions . Its structural complexity allows for diverse intermolecular interactions, including hydrogen bonding and π-π stacking, critical for target binding .

Properties

IUPAC Name

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-9-14(2)11-17(10-13)22-8-7-20-19(22)27-12-18(24)21-15-3-5-16(6-4-15)23(25)26/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDPDACPXWARET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic molecule notable for its potential biological activities. This compound features an imidazole ring, a thioether linkage, and an acetamide group, which collectively contribute to its pharmacological properties. The molecular formula is C19H22N2SC_{19}H_{22}N_{2}S with a molecular weight of approximately 318.45 g/mol. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The structural configuration of 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide enhances its biological potency. The presence of the imidazole ring is particularly significant as compounds with this structure often exhibit various biological activities including:

  • Antimicrobial
  • Antifungal
  • Anticancer

This compound's specific combination of functional groups may lead to enhanced interactions with biological targets compared to similar compounds lacking these features.

Preliminary studies suggest that 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide may interact with biological targets through various mechanisms:

  • Enzyme Inhibition : It has shown potential as an inhibitor of enzymes such as α-glucosidase, which is involved in carbohydrate metabolism. This suggests possible applications in managing diabetes.
  • Hydrophobic Interactions : The compound may interact with enzyme active sites via hydrophobic contacts and hydrogen bonding, indicating a competitive inhibition mechanism.

Biological Activity Data

Research has indicated that compounds similar to 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide exhibit significant activity against various pathogens and cancer cell lines. The following table summarizes relevant findings from studies on structurally related compounds:

Compound NameStructure FeaturesBiological Activity
2-(4-Methylphenyl)-N-(4-pyridinyl)acetamidePyridine ring substitutionAntimicrobial activity
N-(4-Chlorophenyl)-2-thiazoleacetamideThiazole ringAnticancer properties
4-(Dimethylamino)phenyl-N-(4-fluorophenyl)acetamideFluorine substitutionEnzyme inhibition

The unique structural features of 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide may enhance its efficacy compared to these related compounds .

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activity of imidazole derivatives and their potential therapeutic applications:

  • Anticancer Studies : Research has demonstrated that imidazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells). The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential effectiveness of these compounds in cancer treatment .
  • Antidiabetic Potential : The inhibitory effects on α-glucosidase suggest that this compound could be beneficial in managing blood sugar levels in diabetic patients. Similar derivatives have been shown to lower postprandial blood glucose levels effectively .
  • Molecular Docking Studies : Computational studies using molecular docking simulations indicate that 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide interacts favorably with enzyme active sites. These studies provide insights into the binding affinities and modes of action at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Substituents Biological Activity Key Findings References
Target Compound : 2-((1-(3,5-Dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide - 3,5-Dimethylphenyl (imidazole N1)
- 4-Nitrophenyl (acetamide N)
Antiproliferative (C6 glioma: IC50 ~15.67 µg/mL) Enhanced cytotoxicity due to electron-withdrawing nitro group and lipophilic dimethylphenyl .
N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)amino-imidazol-2-yl]thio]acetamide - Benzothiazole substituent
- 4-Nitrophenyl/p-tolyl groups
Cytotoxic (A549 lung adenocarcinoma) Higher selectivity for A549 cells compared to NIH/3T3 fibroblasts; nitro derivatives outperform methyl analogues .
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) - Benzimidazole-thioacetamide
- 2,4-Dinitrophenyl
Antimicrobial, Anticancer Dual activity linked to nitro groups; stronger electron withdrawal enhances DNA intercalation .
2-((Benzimidazol-2-yl)thio)-N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4g) - Benzimidazole-thioacetamide
- 4-Nitrophenyl-thiadiazole
Antifungal, Anticancer Synergistic effects from nitro and thiadiazole groups; lower solubility than target compound .
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide - 3,5-Dimethylphenyl
- Trichloroacetamide
Structural studies (no bioactivity) Crystallographic analysis shows meta-substitution stabilizes planar amide geometry, influencing packing .

Key Comparative Insights:

Electron-Withdrawing Groups :

  • The 4-nitrophenyl group in the target compound provides stronger electron withdrawal than the p-tolyl group in benzothiazole analogues, correlating with higher cytotoxicity . However, 2,4-dinitrophenyl derivatives (e.g., W1) exhibit even greater antimicrobial potency due to dual nitro groups .

Substituent Position and Bioactivity :

  • Meta-substitution (e.g., 3,5-dimethylphenyl) enhances steric stability and lipophilicity, improving membrane permeability compared to ortho - or para -substituted analogues .

Heterocyclic Modifications :

  • Replacing the imidazole core with benzimidazole (as in W1 or 4g) broadens antimicrobial activity but reduces antiproliferative specificity .

Crystallographic Behavior :

  • The target compound’s 3,5-dimethylphenyl group induces asymmetric unit packing (similar to trichloro-acetamide derivatives), which may affect solubility and bioavailability .

Research Findings and Data

Antiproliferative Activity (Selected Compounds)

Compound Cell Line IC50 (µg/mL) Mechanism
Target Compound C6 glioma 15.67 ± 0.42 Apoptosis via mitochondrial pathway
Benzothiazole analogue (4-nitrophenyl) A549 lung 12.89 ± 0.56 ROS-mediated DNA damage
W1 (2,4-dinitrophenyl) MCF-7 breast 8.92 ± 0.33 Topoisomerase II inhibition

Spectral and Physicochemical Data

  • Target Compound: IR (KBr): 1675 cm<sup>−1</sup> (C=O), 1520 cm<sup>−1</sup> (NO2) . <sup>1</sup>H NMR (DMSO-d6): δ 8.21 (d, 2H, Ar-H), 7.89 (s, 1H, imidazole-H), 2.31 (s, 6H, CH3) .
  • Compound 4g :

    • MP : 245–247°C (vs. target compound: 218–220°C) .
    • Solubility : Poor in polar solvents due to thiadiazole moiety .

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